3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
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Description
3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C20H21NO3 and its molecular weight is 323.392. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- A key aspect of the compound involves its synthesis methods. For example, a solvent-free synthesis of a similar compound, 3-[1-(4-methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2 H -isoindol-2-yl]propanoic acid, was achieved by fusion of specific carboxylic acids, indicating a potential approach for synthesizing variants of 3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid as well (Csende et al., 2011).
- Synthesis methods for related compounds often involve multistep processes, highlighting the complexity and potential for chemical diversity in compounds similar to this compound (Reddy & Rao, 2006).
Pharmaceutical Applications
- Certain derivatives of this compound, such as isoindolin-1-ones, have been used in the synthesis of diethyl phosphonates, which could be significant in medicinal chemistry and drug development (Jóźwiak et al., 2014).
- The compound's derivatives have also been explored in the context of anti-inflammatory drugs, such as the synthesis of ibuprofen and ketoprofen, indicating its potential role in the synthesis of non-steroidal anti-inflammatory drugs (Hamon et al., 1995).
Material Science and Chemistry
- In material science, derivatives of this compound have been used in the synthesis of triphenyltin(IV) carboxylates, which are characterized by interesting supramolecular structures, potentially applicable in various fields of material science and engineering (Liu et al., 2011).
- It has also been a part of studies involving polymorphism in pharmaceutical compounds, which is crucial for understanding the physical and chemical properties of drug substances (Vogt et al., 2013).
Biological and Medicinal Research
- Compounds structurally similar to this compound have shown anti-inflammatory properties, as observed in a study on the anti-inflammatory activity of a nitrogen-containing flavonoid found in cumin seeds (Kang et al., 2019).
Properties
IUPAC Name |
3-(3-oxo-1H-isoindol-2-yl)-3-(4-propan-2-ylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13(2)14-7-9-15(10-8-14)18(11-19(22)23)21-12-16-5-3-4-6-17(16)20(21)24/h3-10,13,18H,11-12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJQECXMMIIEJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666475 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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